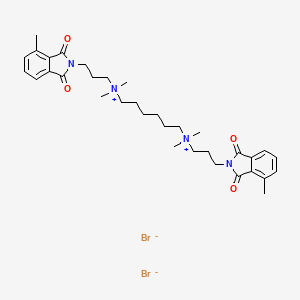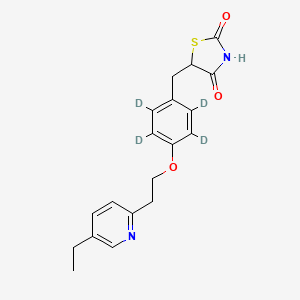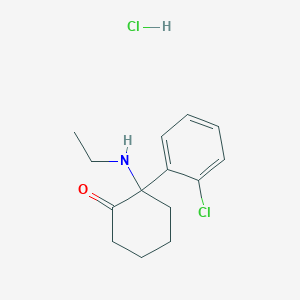
9(S)-Pahsa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(S)-Pahsa, also known as 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid, is a bioactive lipid derived from linoleic acid. It is a member of the hydroxyoctadecadienoic acid (HODE) family, which are oxidized derivatives of linoleic acid. These compounds are known for their roles in various biological processes, including inflammation and cellular signaling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(S)-Pahsa typically involves the enzymatic oxidation of linoleic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxide group at the 9th carbon of linoleic acid. The hydroperoxide is then reduced to form the hydroxyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing microbial or plant lipoxygenases. These enzymes can be produced in large quantities through fermentation processes, and the oxidation of linoleic acid can be carried out in bioreactors under controlled conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxylipins, which are important signaling molecules.
Reduction: The hydroxy group in this compound can be reduced to form the corresponding dihydroxy derivative.
Esterification: this compound can react with alcohols to form esters, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Catalyzed by lipoxygenases or chemical oxidants under mild conditions.
Reduction: Typically carried out using reducing agents such as sodium borohydride or catalytic hydrogenation.
Esterification: Acid catalysts like sulfuric acid or enzymatic catalysts can be used under mild heating.
Major Products:
Oxidation Products: Various oxylipins, including epoxy and keto derivatives.
Reduction Products: Dihydroxy derivatives.
Esterification Products: Esters of this compound with different alcohols.
科学的研究の応用
9(S)-Pahsa has been extensively studied for its roles in various biological processes:
Chemistry: Used as a model compound to study lipid oxidation and the formation of bioactive lipids.
Biology: Plays a role in cellular signaling, inflammation, and immune responses.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cardiovascular diseases, and metabolic disorders.
Industry: Used in the formulation of nutraceuticals and functional foods due to its bioactive properties.
作用機序
9(S)-Pahsa exerts its effects primarily through its interaction with specific receptors and enzymes involved in lipid signaling pathways. It can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Additionally, this compound can influence the production of other bioactive lipids, thereby affecting various cellular processes.
類似化合物との比較
9®-Pahsa: The enantiomer of 9(S)-Pahsa, differing in the stereochemistry of the hydroxyl group.
13(S)-HODE: Another hydroxyoctadecadienoic acid with the hydroxyl group at the 13th carbon.
12(S)-HETE: A hydroxyeicosatetraenoic acid derived from arachidonic acid.
Uniqueness: this compound is unique due to its specific stereochemistry and its role in modulating PPAR activity. While other hydroxyoctadecadienoic acids and hydroxyeicosatetraenoic acids also participate in lipid signaling, this compound has distinct biological activities and therapeutic potential, particularly in the context of metabolic and inflammatory diseases.
特性
IUPAC Name |
(9S)-9-hexadecanoyloxyoctadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-YTTGMZPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCCC)CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran](/img/structure/B10764512.png)
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764518.png)



![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)


![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)
